2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzene-1-sulfonyl azide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzene-1-sulfonyl azide is a compound that features a sulfonyl azide group attached to a benzene ring, which is further connected to a maleimide moiety
Vorbereitungsmethoden
The synthesis of 2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzene-1-sulfonyl azide typically involves the reaction of a sulfonyl chloride with sodium azide in the presence of a suitable solvent. The reaction conditions often require careful control of temperature and pH to ensure the successful formation of the sulfonyl azide group. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzene-1-sulfonyl azide undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl azide group can participate in nucleophilic substitution reactions, leading to the formation of sulfonamides or other derivatives.
Cycloaddition Reactions: The azide group can undergo cycloaddition reactions with alkynes or alkenes to form triazoles or other cyclic compounds.
Reduction Reactions: The azide group can be reduced to an amine group using reducing agents such as hydrogen gas or metal hydrides.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure. Major products formed from these reactions include triazoles, sulfonamides, and amines.
Wissenschaftliche Forschungsanwendungen
2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzene-1-sulfonyl azide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in click chemistry.
Biology: The compound is used in bioconjugation techniques to label biomolecules such as proteins and nucleic acids.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzene-1-sulfonyl azide involves the reactivity of the sulfonyl azide group. The azide group can undergo cycloaddition reactions with various substrates, leading to the formation of stable triazole rings. These reactions are often catalyzed by copper or other transition metals. The maleimide moiety can also react with thiol groups in biomolecules, forming stable covalent bonds.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzene-1-sulfonyl azide include:
2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzonitrile: This compound features a nitrile group instead of a sulfonyl azide group.
3-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanenitrile: This compound has a propanenitrile group attached to the maleimide moiety.
4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid: This compound contains a carboxylic acid group instead of a sulfonyl azide group.
Eigenschaften
CAS-Nummer |
76643-29-3 |
---|---|
Molekularformel |
C10H6N4O4S |
Molekulargewicht |
278.25 g/mol |
IUPAC-Name |
N-diazo-2-(2,5-dioxopyrrol-1-yl)benzenesulfonamide |
InChI |
InChI=1S/C10H6N4O4S/c11-12-13-19(17,18)8-4-2-1-3-7(8)14-9(15)5-6-10(14)16/h1-6H |
InChI-Schlüssel |
UVYMGQLASZIIFW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)N2C(=O)C=CC2=O)S(=O)(=O)N=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.